molecular formula C16H13F3N2S B2453242 Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione CAS No. 905490-10-0

Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione

Cat. No.: B2453242
CAS No.: 905490-10-0
M. Wt: 322.35
InChI Key: OMZGONULGBWVMP-UHFFFAOYSA-N
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Description

Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione is a chemical compound with the molecular formula C16H13F3N2S and a molecular weight of 322.35 g/mol. This compound is known for its unique structure, which includes an indole ring fused with a trifluoromethyl-substituted phenyl group and a thione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione typically involves the reaction of indole derivatives with trifluoromethyl-substituted anilines under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione can undergo various chemical reactions, including:

    Oxidation: The thione moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Trifluoromethyl-substituted anilines: Compounds with similar trifluoromethyl groups.

    Thiosemicarbazide derivatives: Compounds with similar thione moieties.

Uniqueness

Indolinyl((3-(trifluoromethyl)phenyl)amino)methane-1-thione is unique due to its combination of an indole ring, trifluoromethyl-substituted phenyl group, and thione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2S/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)21-9-8-11-4-1-2-7-14(11)21/h1-7,10H,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZGONULGBWVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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